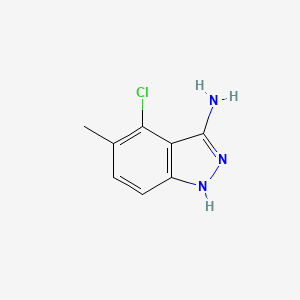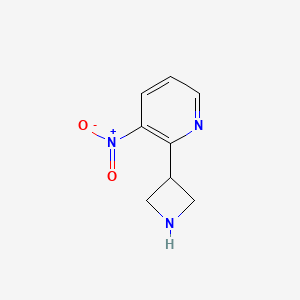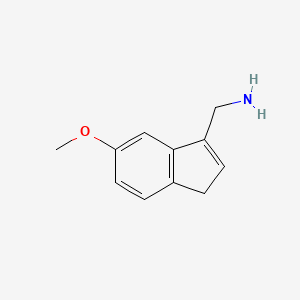
6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core substituted with an amino group at the 6th position and a methoxy group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxy-2,3-dihydro-1H-inden-1-one.
Amination: The 5-methoxy-2,3-dihydro-1H-inden-1-one undergoes an amination reaction to introduce the amino group at the 6th position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the indanone core, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-amino-5-methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the amino group, making it less versatile in terms of chemical reactivity.
6-Amino-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, which may affect its binding affinity and specificity in biological applications.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains an additional methoxy group, potentially altering its electronic properties and reactivity.
Uniqueness: 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and interactions compared to its analogs.
特性
IUPAC Name |
6-amino-5-methoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHMIQYUGAJKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11912822.png)





![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)

![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)




